1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine
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Overview
Description
1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group, an acetyl group, and a pyrrolidinylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with piperazine to yield 1-(3,4-dichlorophenylacetyl)piperazine. The final step involves the reaction of this intermediate with pyrrolidine in the presence of a suitable base to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl and piperazine moieties but lacks the acetyl and pyrrolidinylmethyl groups.
1-(3,4-Dichlorophenyl)acetylpiperazine: Similar to the target compound but without the pyrrolidinylmethyl group.
Uniqueness
1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine is unique due to the presence of both the acetyl and pyrrolidinylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H23Cl2N3O |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23Cl2N3O/c18-15-4-3-13(9-16(15)19)10-17(23)22-8-5-20-11-14(22)12-21-6-1-2-7-21/h3-4,9,14,20H,1-2,5-8,10-12H2 |
InChI Key |
JWJIFXKTIDOFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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